molecular formula C21H23N5OS B2616082 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine CAS No. 1251598-98-7

5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine

Cat. No.: B2616082
CAS No.: 1251598-98-7
M. Wt: 393.51
InChI Key: QLYGZDROULOXCW-UHFFFAOYSA-N
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Description

5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a chemical compound with the molecular formula C21H23N5OS and a molecular weight of 393.51 g/mol . Its structure integrates a 2,3-dimethylphenyl-piperazine moiety linked via a carbonyl group to a 4-amino-3-(pyridin-2-yl)-1,2-thiazole core. This molecular architecture is of significant interest in medicinal chemistry research. The piperazine ring is a privileged scaffold in drug discovery, frequently utilized to optimize the pharmacokinetic properties of a molecule or to act as a spacer that arranges pharmacophoric groups in a specific spatial orientation for target interaction . Simultaneously, the 2-aminothiazole unit is a common motif found in several bioactive compounds and FDA-approved drugs, with documented interest in anti-infective research . The presence of the pyridinyl group can further influence the molecule's binding affinity and solubility. This combination of features suggests potential utility as a key intermediate or a target molecule in the synthesis and screening of novel biologically active compounds. Researchers can leverage this compound in programs aimed at developing new central nervous system (CNS) agents, given the known activity of piperazine derivatives against neurological targets , or in anti-infective discovery, building on the established activity of aminothiazole derivatives . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(4-amino-3-pyridin-2-yl-1,2-thiazol-5-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-14-6-5-8-17(15(14)2)25-10-12-26(13-11-25)21(27)20-18(22)19(24-28-20)16-7-3-4-9-23-16/h3-9H,10-13,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYGZDROULOXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=CC=N4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Features

The compound features a thiazole ring, a piperazine moiety, and a pyridine group, which contribute to its diverse biological activities. The presence of these functional groups allows for interactions with various biological targets.

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Research indicates that derivatives of thiazole and piperazine exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, a related compound displayed an MIC (Minimum Inhibitory Concentration) of 12 µg/mL against E. coli and 10 µg/mL against S. aureus .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL

Anticancer Research

There is ongoing research into the anticancer properties of thiazole derivatives. The mechanism involves inducing apoptosis in cancer cells through the modulation of apoptotic pathways. For example, compounds similar to this one have been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins .

Neuropharmacology

The piperazine ring structure allows for interactions with neurotransmitter receptors, making it a candidate for exploring treatments for neurological disorders. Preliminary studies suggest potential anxiolytic and antidepressant effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Oriental Journal of Chemistry evaluated the antimicrobial efficacy of various synthesized thiazole derivatives, including those related to the compound . The results indicated that several derivatives exhibited significant antibacterial activity against common pathogens .

Case Study 2: Anticancer Activity

Research conducted by Prabhakar et al. focused on synthesizing new thiazole derivatives and assessing their anticancer properties through molecular docking studies. The findings revealed promising interactions with cancer cell lines, indicating that modifications to the thiazole structure could enhance cytotoxicity .

Mechanism of Action

The mechanism of action of 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

5-(4-Phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-amine
  • Structural Difference : The piperazine is substituted with a phenyl group instead of 2,3-dimethylphenyl.
  • Impact: Removal of the methyl groups reduces steric hindrance and lipophilicity, which may alter binding affinity to targets like serotonin or dopamine receptors.
8-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0376)
  • Structural Difference: Replaces the thiazole-pyridine core with a triazoloquinazolinone scaffold.
  • The fluorophenyl group adds electronegativity, which could influence metabolic stability .

Piperazine Substitution Variations

3-(3-Fluorophenyl)-8-[4-(pyridin-2-yl)piperazine-1-carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one (E543-0422)
  • Structural Difference : Substitutes the 2,3-dimethylphenyl group with a pyridinyl moiety on the piperazine.
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone (1015525-17-3)
  • Structural Difference : Replaces the thiazole-amine-pyridine system with a pyrazole ring.
  • Impact : Pyrazole’s dual nitrogen atoms may enhance metal coordination or hydrogen bonding, altering pharmacological profiles (e.g., kinase inhibition) .

Table: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Piperazine Substituent Molecular Weight Notable Features
Target Compound Thiazole-pyridine 2,3-Dimethylphenyl ~423.5 g/mol* High lipophilicity, potential CNS activity
5-(4-Phenylpiperazine-1-carbonyl)-3-(pyridin-2-yl)-1,2-thiazol-4-amine Thiazole-pyridine Phenyl ~395.4 g/mol* Reduced steric bulk
E543-0376 Triazoloquinazolinone 2,3-Dimethylphenyl 496.54 g/mol Fluorophenyl enhances electronegativity
E543-0422 Triazoloquinazolinone Pyridin-2-yl 469.48 g/mol Improved solubility
1015525-17-3 Pyrazole 2,3-Dimethylphenyl ~377.5 g/mol* Metal-binding capability

*Calculated based on molecular formulas.

Research Implications and Gaps

  • Activity Data : The evidence lacks explicit biological data (e.g., IC₅₀, receptor binding). Future studies should prioritize assays comparing affinities for targets like 5-HT₁A or σ receptors, where piperazine derivatives are often active.
  • Synthetic Feasibility: The thiazole-pyridine core (target compound) may offer easier synthesis compared to triazoloquinazolinones (E543-0376/0422), which require multi-step cyclization .
  • SAR Insights : The 2,3-dimethylphenyl group’s role in enhancing bioavailability or target engagement remains speculative without experimental validation.

Biological Activity

5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its efficacy in different biological contexts.

Chemical Structure and Properties

The compound's molecular formula is C18H21N3O2C_{18}H_{21}N_{3}O_{2} with a molecular weight of approximately 307.38 g/mol. The structure includes a thiazole ring, a piperazine moiety, and a pyridine group, which are pivotal for its biological interactions.

PropertyValue
Molecular Formula C18H21N3O2
Molecular Weight 307.38 g/mol
IUPAC Name 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperazine Substitution : The introduction of the piperazine moiety is accomplished via nucleophilic substitution reactions.
  • Carbonyl Addition : The carbonyl group is incorporated through acylation reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of thiazole and piperazine have been shown to inhibit the proliferation of various cancer cell lines:

  • Caco-2 Cells : The compound demonstrated a reduction in cell viability by approximately 39.8% compared to untreated controls (p < 0.001) .
  • A549 Cells : Some derivatives displayed varying levels of activity against A549 lung cancer cells, suggesting potential for further development.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of thiazole derivatives. Compounds similar to 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine have shown efficacy against resistant strains of bacteria and fungi:

  • Gram-positive Bacteria : Certain thiazole derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
  • Fungal Infections : Broad-spectrum antifungal activity has been reported against drug-resistant Candida strains .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
  • Receptor Binding : It interacts with various receptors, modulating their activity and leading to therapeutic effects.

Study on Anticancer Activity

In a comparative study involving multiple thiazole derivatives, it was found that specific substitutions on the thiazole ring significantly enhanced anticancer activity across different cell lines. For example, the introduction of halogen groups at specific positions led to improved efficacy against both Caco-2 and A549 cells .

Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazole derivatives showed that modifications to the piperazine ring could enhance activity against resistant strains. Compounds with a pyridine moiety were particularly effective against Gram-negative bacteria .

Q & A

Q. What synthetic routes are recommended for preparing 5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-3-(pyridin-2-yl)-1,2-thiazol-4-amine?

The synthesis typically involves modular assembly of the piperazine-thiazole core. Key steps include:

  • Piperazine intermediate preparation : React 2,3-dimethylphenylpiperazine with a carbonylating agent (e.g., phosgene or triphosgene) to generate the 1-carbonyl-piperazine moiety .
  • Thiazole ring formation : Use a Hantzsch thiazole synthesis approach, combining a nitrile (e.g., 3-(pyridin-2-yl)-4-aminothiazole precursor) with a thioamide or thiourea derivative under acidic conditions .
  • Coupling reaction : Link the piperazine-carbonyl intermediate to the thiazole-amine via amide bond formation, using coupling agents like EDCI/HOBt or DCC .
    Purification often involves column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from DMSO/water .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation : Use 1^1H NMR and 13^{13}C NMR to verify substituent positions and piperazine-thiazole connectivity. Aromatic protons in the pyridinyl and dimethylphenyl groups appear as distinct multiplet signals .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS with <2 ppm error) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or intermolecular interactions, particularly for the thiazole-piperazine linkage .
  • Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. How can researchers screen its biological activity in preliminary assays?

  • Anticancer activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations. Compare IC50_{50} values to reference drugs like doxorubicin .
  • Enzyme inhibition : Test against kinases or carbonic anhydrases via fluorometric or colorimetric assays (e.g., hCA I/II inhibition using 4-nitrophenyl acetate hydrolysis) .
  • Antimicrobial screening : Employ broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Piperazine modifications : Replace 2,3-dimethylphenyl with fluorophenyl or benzyl groups to enhance lipophilicity and blood-brain barrier penetration .
  • Thiazole substitutions : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5-position to improve binding to hydrophobic enzyme pockets .
  • Pyridinyl ring variation : Test pyridin-3-yl or pyrimidin-2-yl analogs to evaluate π-π stacking interactions with target proteins .
  • Bioisosteric replacements : Substitute the thiazole ring with oxazole or 1,2,4-triazole to modulate metabolic stability .

Q. What computational strategies support target identification and binding mode analysis?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or carbonic anhydrases. Focus on hydrogen bonding with the thiazole-amine and hydrophobic contacts with the dimethylphenyl group .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational flexibility of the piperazine-carbonyl linker .
  • Pharmacophore modeling : Identify essential features (e.g., aromatic centroid, hydrogen bond donors) using MOE or Phase .

Q. How can contradictory data in biological assays be resolved?

  • Assay standardization : Validate cytotoxicity protocols using multiple cell lines and controls (e.g., cisplatin as a positive control) to rule out false negatives .
  • Metabolic interference : Test for off-target effects via CYP450 inhibition assays (e.g., CYP3A4/2D6) to explain discrepancies in in vivo vs. in vitro activity .
  • Impurity profiling : Use LC-MS to detect synthetic byproducts (e.g., unreacted thiourea intermediates) that may skew results .

Q. What strategies improve solubility and bioavailability?

  • Salt formation : Prepare hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid .
  • Prodrug design : Conjugate the thiazole-amine with acetyl or PEG groups to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to improve oral bioavailability .

Methodological Notes

  • Synthetic scalability : Optimize reaction conditions (e.g., solvent-free cyclization or microwave-assisted synthesis) to reduce reaction times from hours to minutes .
  • Data reproducibility : Adhere to OECD guidelines for analytical validation (e.g., ≥3 independent replicates per assay) .
  • Safety protocols : Follow GHS hazard statements (e.g., H315/H319 for skin/eye irritation) and use fume hoods during synthesis .

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